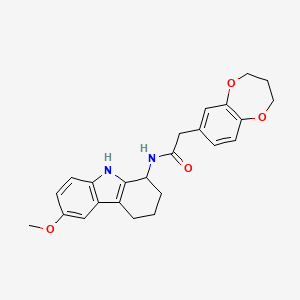![molecular formula C26H22N2O3S B15101935 methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15101935.png)
methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted thiazoles and pyrimidines, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical and clinical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolopyrimidines and related heterocyclic compounds. Examples include:
- Thiazolo[3,2-a]pyrimidine derivatives with different substituents.
- Pyrimidine-based compounds with varying functional groups.
Uniqueness
Methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and heterocyclic framework makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H22N2O3S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H22N2O3S/c1-18-23(25(30)31-2)21(17-16-20-12-7-4-8-13-20)28-24(29)22(32-26(28)27-18)15-9-14-19-10-5-3-6-11-19/h3-17,21H,1-2H3/b14-9+,17-16+,22-15+ |
Clave InChI |
KTENBXQFCAFJKA-XIPWKTPNSA-N |
SMILES isomérico |
CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC |
SMILES canónico |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B15101862.png)
![Ethyl 2-(2,2-dioxo-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazin-6-yl)acetate](/img/structure/B15101867.png)
![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B15101874.png)
![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B15101880.png)
![7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101888.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15101892.png)
![3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-5-(3-propo xyphenyl)-3-pyrrolin-2-one](/img/structure/B15101901.png)

![N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B15101933.png)
![3,6-dimethyl-N-(1-methyl-1H-indol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15101934.png)

![methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B15101955.png)
![ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B15101964.png)
